molecular formula C11H14N4O4 B163593 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 79056-01-2

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B163593
CAS No.: 79056-01-2
M. Wt: 266.25 g/mol
InChI Key: IWKXDMQDITUYRK-KUBHLMPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acid family and plays a significant role in various physiological and pathological processes, including inflammation and immune responses.

Scientific Research Applications

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid has numerous applications in scientific research:

    Chemistry: Used as a standard for studying lipid oxidation and enzymatic pathways.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.

    Industry: Utilized in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 5-lipoxygenase and 12-lipoxygenase. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic activity.

Industrial Production Methods

Industrial production of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant enzymes and optimized fermentation processes.

Chemical Reactions Analysis

Types of Reactions

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid, which have distinct biological activities.

Mechanism of Action

The mechanism of action of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways include the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate gene expression and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 5(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
  • 12(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
  • 15(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid

Uniqueness

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is unique due to its dual hydroxylation at the 5 and 12 positions, which confers distinct biological activities compared to its mono-hydroxylated counterparts. This dual hydroxylation allows it to participate in more complex signaling pathways and exert more potent effects on inflammation and immune responses.

Properties

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXDMQDITUYRK-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 2
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 3
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 4
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 5
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 6
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Customer
Q & A

Q1: Does 5(S),12(S)-DiHETE interact with any specific receptors?

A2: While not conclusively established, some research suggests that 5(S),12(S)-DiHETE might interact with the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor on human platelets. [] This interaction appears to be less potent compared to other lipoxygenase products like 12(R)-HETE. Further studies are needed to confirm this interaction and its functional consequences. []

Q2: How does the activity of 5(S),12(S)-DiHETE compare to its structural isomer, Leukotriene B4 (LTB4)?

A3: Despite being structural isomers, 5(S),12(S)-DiHETE and LTB4 exhibit different biological activities. While both are products of the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils, playing a significant role in acute inflammation. In contrast, 5(S),12(S)-DiHETE appears to have more subtle effects on myeloid cell proliferation and might not be a strong chemoattractant. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.